4-nitro-1,3-benzothiazole-2,7-diamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
107586-87-8 |
|---|---|
Molecular Formula |
C7H6N4O2S |
Molecular Weight |
210.22 g/mol |
IUPAC Name |
4-nitro-1,3-benzothiazole-2,7-diamine |
InChI |
InChI=1S/C7H6N4O2S/c8-3-1-2-4(11(12)13)5-6(3)14-7(9)10-5/h1-2H,8H2,(H2,9,10) |
InChI Key |
GBPDFDQVFTUIJW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1N)SC(=N2)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C2C(=C1N)SC(=N2)N)[N+](=O)[O-] |
Synonyms |
2,7-Benzothiazolediamine,4-nitro-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 4 Nitro 1,3 Benzothiazole 2,7 Diamine and Analogous Compounds
General Synthetic Routes to Benzothiazole (B30560) Core Structures
The construction of the benzothiazole nucleus is a fundamental step in the synthesis of its derivatives. Several classical and modern methods have been developed to achieve this, offering various pathways to a wide range of substituted benzothiazoles.
Condensation Reactions Involving Thiophenols and Amines for Benzothiazole Ring Formation
A prevalent and direct method for synthesizing the benzothiazole core involves the condensation of an o-aminothiophenol with various reactants such as carboxylic acids, aldehydes, acyl chlorides, or nitriles. researchgate.net This approach is widely utilized due to its versatility in introducing substituents at the 2-position of the benzothiazole ring. researchgate.netekb.eg For instance, the reaction of 2-aminothiophenols with aldehydes can be catalyzed by various systems, including environmentally friendly options like a mixture of hydrogen peroxide and hydrochloric acid in ethanol (B145695) at room temperature. mdpi.com This method is effective for aldehydes with both electron-donating and electron-withdrawing groups, leading to excellent yields. mdpi.com
Another variation of this condensation reaction involves the use of carboxylic acids. The condensation of o-aminothiophenol with substituted aromatic acids in the presence of a dehydrating agent like polyphosphoric acid (PPA) at high temperatures is a well-established method for producing 2-substituted benzothiazoles. indexcopernicus.com Similarly, catalysts such as samarium (III) triflate have been used for the condensation of o-aminothiophenol with aromatic carboxylic acids under milder conditions. nih.gov
The reaction can also be carried out with acyl chlorides. For example, the condensation of 2-aminothiophenols with chloroacetyl chloride in acetic acid under microwave irradiation provides a rapid and efficient route to 2-chloromethyl-benzothiazole. mdpi.com
| Reactant with o-Aminothiophenol | Catalyst/Conditions | Product | Reference |
| Aldehydes | H₂O₂/HCl, Ethanol, RT | 2-Substituted Benzothiazoles | mdpi.com |
| Aromatic Acids | Polyphosphoric Acid, 220°C | 2-Arylbenzothiazoles | indexcopernicus.comnih.gov |
| Chloroacetyl Chloride | Acetic Acid, Microwave | 2-Chloromethyl-benzothiazole | mdpi.com |
Intramolecular Cyclization Approaches to Benzothiazole Synthesis
Intramolecular cyclization represents another significant strategy for forming the benzothiazole ring. This method often starts with a pre-functionalized aniline (B41778) derivative that undergoes cyclization to form the thiazole (B1198619) ring. A common approach is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide (B76249) in the presence of a base. researchgate.net This method is particularly effective for synthesizing specific isomers, such as 6-substituted benzothiazoles, by controlling the cyclization onto the desired carbon atom. researchgate.net
Another intramolecular approach involves the cyclization of o-halogenated thiobenzanilides or related precursors. For example, N-(2-chlorophenyl) benzothioamide can be cyclized to form 2-substituted benzothiazoles using a BINAM–Cu(II) complex as a catalyst. indexcopernicus.com Similarly, base-promoted intramolecular C–S bond formation in N'-substituted-N-(2-halophenyl)thioureas can yield 2-substituted benzothiazoles without the need for a transition metal catalyst. nih.gov This method is advantageous due to its mild conditions and broad substrate scope. nih.gov More recently, an iron-catalyzed intramolecular C-S cyclization of N-2-iodophenyl-N¹-benzoyl thioureas has been developed to produce 2-(N-aroylamino)benzothiazoles in good yields. tandfonline.com
Visible light has also been employed to drive intramolecular C–S bond formation in the synthesis of benzothiazoles from thioamide derivatives, offering a metal- and base-free alternative. nih.gov
| Starting Material | Reagent/Catalyst | Product Type | Reference |
| Thiobenzanilides | Potassium Ferricyanide/NaOH | Substituted Benzothiazoles | researchgate.net |
| N-(2-chlorophenyl) benzothioamide | BINAM–Cu(II) complex | 2-Substituted Benzothiazoles | indexcopernicus.com |
| N'-substituted-N-(2-halophenyl)thioureas | Base (e.g., Cs₂CO₃) | 2-Substituted Benzothiazoles | nih.gov |
| N-2-iodophenyl-N¹-benzoyl thioureas | Iron catalyst | 2-(N-aroylamino)benzothiazoles | tandfonline.com |
| Thioamide derivatives | Visible light, TEMPO | Benzothiazoles | nih.gov |
Metal-Catalyzed Methodologies for Benzothiazole Construction
Transition metal catalysis plays a crucial role in modern organic synthesis, including the formation of benzothiazoles. researchgate.net Copper and palladium catalysts are frequently employed to facilitate C-S bond formation. nih.gov For instance, copper-catalyzed intramolecular S-arylation of 2-halogenothioanilides is an effective route to 2-arylbenzothiazoles. nih.gov This method proceeds through a Cu(I)/Cu(III) catalytic cycle and is tolerant of various functional groups. nih.gov
Similarly, palladium-catalyzed reactions have been developed for benzothiazole synthesis. nih.gov These methods often involve the cross-coupling of an ortho-haloaniline derivative with a sulfur source. While effective, these traditional methods can sometimes suffer from drawbacks such as the use of expensive or toxic catalysts and harsh reaction conditions. nih.gov
More recently, nickel(II) salts have been shown to be efficient catalysts for the intramolecular cyclization of N-aryl-N',N'-dialkylthioureas, offering a cheaper and less toxic alternative to palladium. nih.gov
| Catalyst | Reaction Type | Starting Materials | Reference |
| Copper | Intramolecular S-arylation | 2-Halogenothioanilides | nih.gov |
| Palladium | Cross-coupling | o-Haloaniline derivatives and sulfur source | nih.gov |
| Nickel(II) | Intramolecular Cyclization | N-aryl-N',N'-dialkylthioureas | nih.gov |
Modern Synthetic Techniques: Microwave-Assisted and One-Pot Multicomponent Reactions
To improve efficiency, reduce reaction times, and move towards more environmentally benign processes, modern synthetic techniques like microwave-assisted synthesis and one-pot multicomponent reactions are increasingly being adopted for benzothiazole synthesis. mdpi.com
Microwave irradiation has been shown to significantly accelerate the condensation reaction of 2-aminothiophenol (B119425) with aldehydes, often leading to higher yields in a fraction of the time compared to conventional heating. scielo.brresearchgate.net For example, using glycerol (B35011) as a green solvent, benzothiazoles can be rapidly synthesized under microwave conditions without the need for a catalyst. researchgate.net This method is praised for its economic and environmental advantages. researchgate.net
One-pot multicomponent reactions (MCRs) offer an atom-economical and efficient approach to complex molecules by combining three or more reactants in a single step. mdpi.combeilstein-journals.org For the synthesis of benzothiazoles, a three-component reaction of o-iodoanilines, a sulfur source like potassium sulfide, and a carbon source like DMSO can provide 2-unsubstituted benzothiazoles in good yields. organic-chemistry.org This approach is highly efficient as DMSO serves as the solvent, oxidant, and carbon source. organic-chemistry.org
| Technique | Key Features | Example Reaction | Reference |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction time, often higher yields. | Condensation of 2-aminothiophenol and aldehydes in glycerol. | scielo.brresearchgate.net |
| One-Pot Multicomponent Reaction | High atom economy, operational simplicity, multiple bond formations in one step. | Reaction of o-iodoanilines, K₂S, and DMSO to form 2-unsubstituted benzothiazoles. | organic-chemistry.org |
Strategies for Introducing Nitro Functionality to Benzothiazole Systems
The introduction of a nitro group onto the benzothiazole ring is a key step in synthesizing compounds like 4-nitro-1,3-benzothiazole-2,7-diamine. This is typically achieved through electrophilic nitration.
Direct Nitration of Benzothiazole Precursors
Direct nitration of a pre-formed benzothiazole ring is a common method for introducing a nitro group. The position of nitration is directed by the existing substituents on the benzene (B151609) ring and the electronic nature of the benzothiazole system itself. A quantitative study of the nitration of benzothiazole has been conducted to understand the regioselectivity of this reaction. rsc.org
In a specific example leading to a nitro-substituted benzothiazole derivative, 3-chloro-4-nitro-aniline was reacted with potassium thiocyanate (B1210189) in the presence of bromine and glacial acetic acid. researchgate.net This reaction first forms the 2-amino-benzothiazole ring, incorporating the nitro group from the starting aniline. The resulting 2-amino-4-chloro-5-nitro-benzothiazole can then be further functionalized. researchgate.net
The synthesis of various nitro-substituted benzimidazole (B57391) and benzothiazole-2-carboxamides has also been reported, where 2-amino-6-nitrobenzothiazole (B160904) is used as a key intermediate. nih.gov This highlights the utility of starting with a nitrated precursor to build more complex molecules. nih.gov
Synthesis via Nitro-Substituted Aromatic Precursors (e.g., Nitroanilines)
The construction of the benzothiazole ring system often begins with appropriately substituted aniline precursors. The classical approach for synthesizing 2-aminobenzothiazoles involves the reaction of anilines with a thiocyanate source, typically potassium thiocyanate (KSCN), in the presence of an oxidizing agent like bromine in glacial acetic acid. nih.govresearchgate.net This reaction proceeds via electrophilic thiocyanation of the aniline ring, followed by intramolecular cyclization to form the 2-aminobenzothiazole (B30445) structure.
For the synthesis of a molecule like this compound, a potential starting material would be a dinitro-substituted aniline. For instance, a multi-step synthesis could commence from a precursor like 2,4-dinitroaniline. The reaction of such precursors with sulfur monochloride (S₂Cl₂) offers a pathway to nitro-substituted 2,1,3-benzothiadiazole (B189464) 1-oxides, which can be further transformed. bohrium.comresearchgate.net The conditions for these reactions, such as temperature, solvent, and the presence of a base, are critical and can lead to different products. bohrium.com
An alternative strategy involves starting with a pre-functionalized benzothiazole. For example, 2-amino-6-nitrobenzothiazole, which can be synthesized from 4-nitroaniline, serves as a common intermediate for further functionalization. nih.gov Similarly, 2-chloro-6-nitrobenzothiazole (B1294357) can be used as a starting point for introducing various substituents at the 2-position through nucleophilic substitution reactions. researchgate.net
Table 1: Examples of Benzothiazole Synthesis from Substituted Anilines
| Starting Aniline | Reagents | Product | Reference |
|---|---|---|---|
| Substituted Anilines | KSCN, Br₂/CH₃COOH | 2-Amino-6-substituted benzothiazoles | researchgate.net |
| 4-Substituted Anilines | KSCN, Br₂/CH₃COOH | 6-Substituted 2-aminobenzothiazoles | nih.gov |
| o-Nitroanilines | S₂Cl₂ | Nitro derivatives of 2,1,3-benzothiadiazole 1-oxides | bohrium.comresearchgate.net |
Regioselective Nitro Group Introduction at the Benzene Ring (e.g., 4-position)
The introduction of a nitro group at a specific position on the benzothiazole ring is a key step in synthesizing the target compound. The nitration of benzothiazole itself has been studied quantitatively, providing insight into the reactivity of the benzene portion of the molecule. rsc.org The position of nitration is governed by the electronic properties of the benzothiazole nucleus and any existing substituents.
Achieving high regioselectivity can be challenging. Classical nitration conditions, such as using a mixture of nitric acid and sulfuric acid (KNO₃-H₂SO₄), can sometimes lead to a mixture of isomers. nih.gov However, modern synthetic methods offer greater control. For instance, the use of tetrabutylammonium (B224687) nitrate-trifluoroacetic anhydride (B1165640) (TBAN-TFAA) has been shown to provide exclusive nitration at specific positions in certain heterocyclic systems, which could be applicable to benzothiazole derivatives. nih.gov
The regioselectivity is also influenced by the reaction conditions. Ultrasonically assisted nitration reactions have been reported to proceed smoothly and afford products with high regioselectivity in shorter reaction times. scirp.org For complex molecules, multi-step strategies involving directing groups or C-H functionalization techniques are employed. Ir-catalyzed C-H borylation, for example, allows for the introduction of a boryl group at specific positions (C4, C5, C6, or C7), which can then be converted to a nitro group through subsequent reactions. nih.govacs.org
Methodologies for Diamination and Functionalization at Benzothiazole Positions
Once the nitro-substituted benzothiazole core is assembled, subsequent steps focus on introducing the required amino groups and further functionalizing them.
Reduction of Nitro Groups to Amino Functionalities
The conversion of nitro groups to primary amino groups is a fundamental transformation in the synthesis of aromatic amines. This reduction is a critical step in producing compounds like this compound from a dinitro precursor. Several reliable methods are available for this purpose.
A widely used method involves the use of stannous chloride (SnCl₂) in a suitable solvent. For example, the reduction of the nitro group in 2-amino-6-nitrobenzothiazole to form 2,6-diaminobenzothiazole is effectively carried out using SnCl₂ in water. nih.gov Another common and effective reducing agent is iron powder in the presence of an acid, such as hydrochloric acid (Fe/HCl). nih.gov These classical methods are often high-yielding and tolerant of various functional groups present on the benzothiazole ring.
Table 2: Reagents for Nitro Group Reduction on Benzothiazole Scaffolds
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| SnCl₂·2H₂O | H₂O | 6-Aminobenzothiazole derivative | nih.gov |
Direct Amination Approaches on Benzothiazole Scaffolds
Introducing an amino group directly onto the benzothiazole ring, particularly at positions that are not easily accessible through classical nitration-reduction sequences, can be achieved via direct amination methods. These modern synthetic techniques often involve C-H activation or related strategies.
One such approach is the reaction of a benzothiazole with an aminating agent like O-benzoylhydroxylamine in the presence of a catalyst. This allows for the formation of 2-aminobenzothiazoles directly from the parent benzothiazole heterocycle. nih.gov Another powerful method is the three-component copper-catalyzed reaction of 2-iodophenylisocyanides, potassium sulfide, and various amines, which yields biologically interesting 2-aminobenzothiazoles under mild conditions. nih.gov These methods provide alternative routes to aminobenzothiazoles that bypass the need for aniline precursors.
Derivatization of Amino Groups to Schiff Bases and Other Amine Derivatives
The amino groups on the benzothiazole ring are versatile handles for further molecular elaboration. A common derivatization is the formation of Schiff bases (or azomethines) through condensation with aldehydes or ketones. researchgate.netguilan.ac.ir This reaction is typically carried out by refluxing the aminobenzothiazole and the carbonyl compound in a solvent like ethanol, sometimes with a catalytic amount of acid. researchgate.netguilan.ac.ir
These Schiff bases are not only important synthetic intermediates but also exhibit a wide range of biological activities. nih.govsemanticscholar.org Beyond Schiff bases, the amino groups can be acylated to form amides or sulfonated to yield sulfonamides. For instance, the amino group of 2-amino-6-nitrobenzothiazole can first be protected by acylation, followed by reduction of the nitro group, and then the newly formed amino group can be derivatized by reaction with acyl chlorides, sulfonyl chlorides, or isocyanates. nih.gov
Table 3: Common Derivatizations of Aminobenzothiazoles
| Reagent | Reaction Type | Product Type | Reference |
|---|---|---|---|
| Aromatic Aldehydes/Ketones | Condensation | Schiff Base | researchgate.netrjpbcs.com |
| Acetic Anhydride (Ac₂O) | Acylation | Amide | nih.gov |
| Sulfonyl Chlorides | Sulfonylation | Sulfonamide | nih.gov |
Purification and Spectroscopic Characterization Techniques for Structure Elucidation
The successful synthesis of this compound and its derivatives relies on rigorous purification and unambiguous structure confirmation. A combination of chromatographic and spectroscopic techniques is essential for this purpose.
Purification: Initial purification of the synthesized compounds is often achieved by recrystallization from a suitable solvent, such as ethanol. guilan.ac.irresearchgate.net The purity of the compounds throughout the synthesis is monitored by Thin Layer Chromatography (TLC), which helps in tracking the progress of a reaction and assessing the purity of the isolated products. researchgate.netresearchgate.net For more challenging separations, flash column chromatography is employed. nih.gov
Spectroscopic Characterization: The precise structure of the final compounds and all intermediates is elucidated using a suite of spectroscopic methods:
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the presence of key functional groups. For instance, the formation of an amine will show characteristic N-H stretching bands, while the presence of a nitro group (NO₂) will exhibit strong asymmetric and symmetric stretching vibrations. The C=N stretch is indicative of the benzothiazole ring or a Schiff base. chemistryjournal.inekb.eg
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR chemical shifts and coupling constants help determine the substitution pattern on the aromatic ring, while ¹³C NMR confirms the number and electronic environment of the carbon atoms. chemistryjournal.innih.gov
Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass data, further validating the molecular formula. chemistryjournal.inbeilstein-journals.org
Elemental Analysis (C.H.N.): This analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is compared against the calculated values for the proposed structure to confirm its empirical formula. chemistryjournal.inalayen.edu.iq
The melting point of the crystalline solid product is also a crucial indicator of its purity. researchgate.net
Table 4: Spectroscopic Data for Characterization of Benzothiazole Derivatives
| Technique | Information Obtained | Typical Signals/Ranges | Reference |
|---|---|---|---|
| FT-IR | Functional Groups | N-H stretch (~3400 cm⁻¹), C=N stretch (~1630 cm⁻¹), NO₂ stretch | chemistryjournal.innih.gov |
| ¹H NMR | Proton Environment, Connectivity | Aromatic protons (δ 7-9 ppm), Amine protons (variable), Aliphatic protons | guilan.ac.irchemistryjournal.in |
| ¹³C NMR | Carbon Skeleton | Aromatic carbons (δ 110-160 ppm), Carbonyl carbons (>160 ppm) | nih.govbeilstein-journals.org |
| Mass Spec. | Molecular Weight | Molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) | researchgate.netchemistryjournal.in |
Chromatographic Separation Methods (e.g., Column Chromatography, HPLC)
The purification of synthesized benzothiazole derivatives is a critical step to isolate the target compound from unreacted starting materials, reagents, and by-products. Chromatographic techniques are the primary methods used for this purpose.
Column Chromatography
Flash column chromatography is a universally employed technique for the purification of substituted benzothiazoles. rsc.orgmagritek.com The choice of stationary and mobile phases is crucial for achieving effective separation.
Stationary Phase: Silica gel (typically 230-400 mesh) is the most common stationary phase used for the purification of benzothiazole derivatives. rsc.orgnih.govmdpi.com
Mobile Phase (Eluent): The selection of the eluent system depends on the polarity of the target compound. For non-polar to moderately polar benzothiazoles, mixtures of hexanes and ethyl acetate (B1210297) (EtOAc) are frequently used. rsc.orgnih.gov For more polar compounds, a system of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) may be employed. rsc.org Researchers often use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to separate compounds with different affinities for the stationary phase. For example, a gradient from 97:3 to 9:1 hexanes:EtOAc has been used to purify various 2-aminobenzothiazoles. rsc.org
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of benzothiazole compounds, offering higher resolution and sensitivity than standard column chromatography. sielc.comacs.org Reversed-phase (RP) HPLC is the most common mode used for these analyses.
In a typical RP-HPLC setup for aminobenzothiazole analogs, a C18 column is used as the stationary phase. sielc.comucdavis.edu The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) (MeCN) or methanol, and an aqueous buffer. sielc.comnih.gov An acid, such as phosphoric acid or formic acid, is often added to the mobile phase to improve peak shape by protonating the amine functionalities. sielc.com For applications requiring compatibility with mass spectrometry (MS), volatile acids like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.com
The table below summarizes typical HPLC conditions used for the analysis of analogous benzothiazole compounds.
| Compound Analyzed | Column | Mobile Phase | Detection | Reference |
| 2-Aminobenzothiazole | Newcrom R1 (RP) | Acetonitrile, Water, Phosphoric Acid | Not Specified | sielc.com |
| Various 2-substituted benzothiazoles | Not Specified (RP) | Methanol/Water gradient with formic acid | ESI-MS/MS | nih.gov |
| Polar benzothiazole derivatives | Not Specified | Not Specified | LC-Orbitrap-HRMS | nih.gov |
Advanced Spectroscopic Analyses (e.g., NMR, Mass Spectrometry, FT-IR) for Structural Confirmation
Following purification, the definitive identification and structural confirmation of the synthesized compound are achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of benzothiazole derivatives. iosrjournals.orgderpharmachemica.com
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In substituted benzothiazoles, the aromatic protons typically appear in the downfield region (δ 7.0-8.6 ppm). rsc.orgnih.gov The chemical shifts of the amino group protons (-NH₂) can vary widely and often appear as broad singlets.
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The carbon atoms of the benzothiazole ring typically resonate in the range of δ 115-155 ppm, with the C=N carbon appearing further downfield. rsc.orgbeilstein-journals.org
The following table presents representative NMR data for an analogous compound, 2-amino-N-phenyl-benzothiazole.
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Reference |
| ¹H NMR | 10.72 | s | - | rsc.org |
| 8.06-8.05 | m | - | rsc.org | |
| 7.89-7.88 | m | - | rsc.org | |
| 7.82-7.80 | m | - | rsc.org | |
| 7.48-7.46 | m | - | rsc.org | |
| 7.41-7.38 | m | - | rsc.org | |
| 7.09-7.06 | m | - | rsc.org | |
| ¹³C NMR | 161.4, 152.0, 138.2, 133.8, 130.0, 129.1, 128.7, 127.5, 127.1, 126.6, 125.9, 124.1, 122.4, 121.1, 119.4, 119.3, 112.9 | - | - | rsc.org |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula. nih.gov
For a close analog, 2-Amino-6-nitrobenzothiazole, analysis by LC-ESI-QFT (Liquid Chromatography-Electrospray Ionization-Quadrupole-Orbitrap) in negative ion mode showed an exact mass of 195.0102 for the molecular formula C₇H₅N₃O₂S. massbank.eu The fragmentation of nitroaromatic compounds often involves the loss of NO (30 amu) and NO₂ (46 amu) fragments, which provides characteristic peaks in the mass spectrum. youtube.com
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. derpharmachemica.comresearchgate.net For a compound like this compound, FT-IR would be used to confirm the presence of the nitro (NO₂) and amine (NH₂) groups, as well as the characteristic vibrations of the benzothiazole ring system.
The table below lists the expected characteristic absorption bands for the key functional groups.
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Reference |
| Amine (N-H) | Stretching | 3300 - 3500 | researchgate.net |
| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 | - |
| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 | - |
| Aromatic C=C | Stretching | 1450 - 1600 | researchgate.net |
| Benzothiazole C=N | Stretching | ~1640 | researchgate.net |
| C-N | Stretching | 1250 - 1350 | - |
| C-S | Stretching | 600 - 800 | researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 4 Nitro 1,3 Benzothiazole 2,7 Diamine
Electronic Effects of Nitro and Amino Substituents on Ring Reactivity
The reactivity of the benzothiazole (B30560) ring is profoundly influenced by its substituents. The distribution of electron density, and therefore the susceptibility of the ring to attack by electrophiles or nucleophiles, is a direct consequence of the cumulative inductive and resonance effects of the nitro and amino groups.
The nitro group (-NO₂) at the C4 position exerts a strong electron-withdrawing effect on the entire aromatic system. This occurs through two primary mechanisms:
Resonance Effect (-M or -R): The nitro group can delocalize electron density from the ring onto itself via resonance. This deactivates the ring towards electrophilic attack by destabilizing the positively charged intermediate (arenium ion) that would form.
Consequently, the nitro group renders the benzothiazole ring significantly more electron-poor (electrophilic), particularly at the ortho and para positions relative to itself (C5 and C7). This deactivation makes electrophilic aromatic substitution reactions more difficult, requiring harsher conditions. Conversely, this electron deficiency greatly facilitates nucleophilic aromatic substitution.
In direct contrast to the nitro group, the amino groups (-NH₂) at the C2 and C7 positions are powerful electron-donating groups.
Inductive Effect (-I): The nitrogen atom is more electronegative than carbon and does exert a minor inductive pull.
Resonance Effect (+M or +R): The primary influence of the amino groups is their ability to donate the lone pair of electrons on the nitrogen atom into the aromatic π-system. This +R effect is significantly stronger than the -I effect and leads to a substantial increase in electron density on the ring.
This donation of electron density activates the ring, making it more nucleophilic and thus more reactive towards electrophiles. The activation is most pronounced at the positions ortho and para to the amino groups. The C7-amino group strongly activates the C6 and C5 positions (C5 is ortho, C6 is not directly ortho or para but influenced). The C2-amino group, being part of the thiazole (B1198619) ring, enhances the electron density of the entire heterocyclic system.
The regioselectivity of reactions on 4-nitro-1,3-benzothiazole-2,7-diamine is a competitive outcome of the directing effects of its three key substituents.
Electrophilic Reactions: In electrophilic aromatic substitution, the powerful activating, ortho-, para-directing effects of the two amino groups dominate over the deactivating, meta-directing effect of the nitro group libretexts.orgyoutube.com.
The C7-amino group directs incoming electrophiles to the C6 position (the C5 position is blocked).
The C4-nitro group directs to the C6 position (meta to itself).
Therefore, the C6 position is strongly activated and the most probable site for electrophilic attack, as its activation is reinforced by two different substituents. The C5 position is sterically hindered and electronically influenced by both the adjacent nitro group and the ortho amino group.
Nucleophilic Reactions: The strong electron-withdrawing nitro group at C4 makes the ring susceptible to nucleophilic aromatic substitution rsc.org. The positions most activated for nucleophilic attack are those ortho and para to the nitro group, which are C5 and C7. Since C7 already bears an amino group, the C5 position becomes a potential site for nucleophilic attack, especially if a suitable leaving group were present. The nitro group itself can sometimes be displaced by a strong nucleophile under specific conditions.
Table 1: Summary of Substituent Effects on the Benzene (B151609) Ring Portion
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Attack | Directing Influence |
|---|---|---|---|---|---|
| -NO₂ | C4 | Strong -I (withdrawing) | Strong -R (withdrawing) | Strong Deactivation | Meta (to C6) |
| -NH₂ | C7 | Weak -I (withdrawing) | Strong +R (donating) | Strong Activation | Ortho, Para (to C6) |
Reaction Pathways and Formation of Intermediates
While the direct synthesis of this compound is not prominently documented, a plausible pathway can be inferred from established methods for benzothiazole synthesis. A common route involves the cyclization of N-arylthioureas nih.govwikipedia.org.
A hypothetical synthesis could begin with 2,5-dinitroaniline.
Thiolation/Reduction: Introduction of a sulfur functionality, potentially followed by selective reduction of one nitro group to an amine, would be required. A more direct route might involve starting with a precursor like 2-amino-4-nitrothiophenol.
Thiourea (B124793) Formation: The precursor amine could be reacted with a thiocyanate (B1210189) salt (e.g., ammonium (B1175870) thiocyanate) or an isothiocyanate to form the key N-arylthiourea intermediate.
Oxidative Cyclization: This thiourea intermediate would then undergo an intramolecular oxidative cyclization. The amino group on the benzene ring attacks the carbon of the thiourea, and subsequent oxidation and aromatization yield the 2-aminobenzothiazole (B30445) ring system. For instance, N-(3-amino-6-nitrophenyl)thiourea would be the direct precursor intermediate to cyclize into the target molecule. This step often utilizes oxidants like bromine or hydrogen peroxide.
The reaction proceeds via the formation of a stable six-membered ring intermediate which then rearranges and aromatizes to form the fused benzothiazole structure.
Acid-Base Equilibria and Protonation Behavior within the Benzothiazole Framework
The title compound possesses multiple basic centers capable of accepting a proton: the exocyclic amino groups at C2 and C7, and the endocyclic nitrogen atom (N3) of the thiazole ring. The basicity of each site is modulated by the electronic effects of the other substituents.
C7-Amino Group: This group behaves similarly to a substituted aniline (B41778). However, its basicity is significantly reduced by the strong electron-withdrawing effect of the para-nitro group. The pKa of p-nitroaniline is approximately 1.0, much lower than aniline's pKa of 4.6, indicating a substantial decrease in basicity libretexts.org.
C2-Amino Group: This group exists in tautomeric equilibrium with the imino form. Its basicity is influenced by both the heterocyclic ring and the substituents on the benzene ring. The electron-withdrawing nitro group will also reduce its basicity through the conjugated system.
Endocyclic Thiazole Nitrogen (N3): In many 2-aminothiazole (B372263) systems, the endocyclic nitrogen is the primary site of protonation rsc.org. Its lone pair is in an sp² hybrid orbital and is generally available for protonation.
Given the powerful electron-withdrawing nature of the C4-nitro group, all nitrogen centers in this compound are expected to be weakly basic. The C7-amino group is likely the least basic due to the direct para-relationship with the nitro group. The competition for protonation would primarily be between the C2-amino group and the N3-thiazole nitrogen. In many related aminothiazoles, the endocyclic N3 is the favored site of protonation rsc.org.
Computational and Theoretical Studies on 4 Nitro 1,3 Benzothiazole 2,7 Diamine
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine electron distribution and energy levels.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules. scirp.org By finding the lowest energy arrangement of atoms, known as geometry optimization, DFT can determine stable bond lengths and angles. mdpi.com For related benzothiazole (B30560) compounds, DFT calculations, often using the B3LYP functional with a basis set like 6-31+G(d,p), are employed to establish the most stable molecular conformation. scirp.org This foundational analysis is crucial for all subsequent computational studies. chemrxiv.org
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron to a higher energy state. scirp.org In studies of similar benzothiazole derivatives, the distribution of HOMO and LUMO across the molecule is analyzed to predict sites susceptible to electrophilic and nucleophilic attack. scirp.orgresearchgate.net
Electrostatic Molecular Potential (MEP) Mapping for Identification of Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. scirp.org It uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. scirp.org For various benzothiazole structures, MEP analysis is used to identify sites prone to electrophilic attack (areas of negative potential) and nucleophilic attack (areas of positive potential), providing insights into intermolecular interactions. scirp.orgmdpi.comresearchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis examines the delocalization of electron density between orbitals within a molecule. scirp.org This method quantifies intramolecular charge transfer (ICT) and hyperconjugative interactions, which contribute to molecular stability. researchgate.netmdpi.com By calculating the stabilization energies (E(2)) between donor (filled) and acceptor (unfilled) orbitals, researchers can understand the electronic interactions that stabilize the molecular framework in related thiazole (B1198619) compounds. scirp.orgmdpi.com
Molecular Modeling for Ligand-Target Interaction Prediction
Molecular modeling techniques are essential for predicting how a compound might interact with biological molecules, such as proteins or enzymes, which is a cornerstone of drug discovery.
Molecular Docking Simulations to Elucidate Binding Mechanisms
Molecular docking is a computational simulation that predicts the preferred orientation of a molecule (a ligand) when bound to a specific target, such as a protein receptor. nih.gov This technique helps to elucidate the binding mode and estimate the binding affinity. For various benzothiazole derivatives with therapeutic potential, docking studies have been used to identify key interactions, like hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of target enzymes. nih.govnih.gov While no specific docking studies for 4-nitro-1,3-benzothiazole-2,7-diamine have been reported in the searched literature, this method would be critical in evaluating its potential as a targeted inhibitor.
Computational Assessment of Molecular Recognition and Specificity
There are no available studies that computationally assess the molecular recognition and specificity of this compound. Research on related benzothiazole derivatives often involves molecular docking simulations to predict binding affinities with biological targets, such as proteins or DNA. researchgate.netresearchgate.net These studies typically identify key intermolecular interactions like hydrogen bonds and hydrophobic contacts that govern the specificity of the molecule. However, without specific research on this compound, it is not possible to provide data on its binding modes, interaction energies, or preferred binding partners.
Conformational Analysis and Tautomerism Studies
No specific conformational analysis or tautomerism studies for this compound have been found in the reviewed literature. Such studies would typically employ quantum chemical methods, like Density Functional Theory (DFT), to determine the most stable three-dimensional structures (conformers) of the molecule and the potential for it to exist in different isomeric forms (tautomers). This analysis would provide insights into the molecule's flexibility, its electronic properties, and how its shape might influence its interactions with other molecules. For other nitro-containing heterocyclic compounds, computational studies have explored stable dimers and crystal structures, often highlighting the role of hydrogen bonding. researchgate.net
Reaction Mechanism Elucidation via Computational Transition State Analysis
There is no available research that elucidates the reaction mechanisms of this compound through computational transition state analysis. This type of study is crucial for understanding the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control the reaction rates. For related compounds like 2,1,3-benzothiadiazoles, studies have focused on reactions such as the reduction of a nitro group to an amine, which alters the electronic properties of the molecule. nih.govmdpi.com However, specific transition state energies and geometries for reactions involving this compound are not documented.
Structure Activity Relationship Sar Studies and Rational Design of 4 Nitro 1,3 Benzothiazole 2,7 Diamine Derivatives
Systematic Modification of the Benzothiazole (B30560) Scaffold for Modulated Activity
The biological properties of benzothiazole derivatives are highly dependent on the nature and position of substituents on the fused ring system. nih.gov Systematic modification of the 4-nitro-1,3-benzothiazole-2,7-diamine scaffold allows for a detailed exploration of the chemical space to optimize its activity.
The nitro group is a strong electron-withdrawing group, and its position on the benzothiazole ring significantly impacts the molecule's electronic properties, polarity, and potential for interaction with biological targets. researchgate.net While research on the 4-nitro isomer of 2,7-diaminobenzothiazole is specific, broader studies on nitrobenzothiazoles provide insights into the importance of the nitro group's location.
The position of the nitro group influences the electron density distribution across the entire heterocyclic system. For instance, a nitro group at the 4- or 6-position can have different effects on the reactivity and binding affinity compared to a 5- or 7-nitro isomer. Studies on various benzothiazole derivatives have shown that the presence and location of a nitro substituent can be critical for antiproliferative and antimicrobial activities. nih.govmdpi.com For example, in a series of benzothiazole-2-carboxamides, nitro substitution was found to be a key factor influencing their biological effects. nih.gov The electron-withdrawing effect of the nitro group can enhance interactions with specific amino acid residues in target proteins. researchgate.net
| Isomer Position | Expected Influence on Electronic Properties | Potential Impact on Biological Activity |
| 4-Nitro | Strong electron-withdrawing effect, influencing the acidity of the C-7 amine and the basicity of the thiazole (B1198619) nitrogen. | May favor specific electrostatic or hydrogen bonding interactions with target macromolecules. |
| 5-Nitro | Modulates the electronic character of the benzene (B151609) ring, potentially affecting π-π stacking interactions. | Can alter target selectivity and potency compared to other isomers. |
| 6-Nitro | Often studied in anticancer benzothiazoles; its position can significantly enhance cytotoxic activity. | Research on 2-amino-6-nitrobenzothiazole (B160904) has demonstrated its utility as a precursor for potent derivatives. nih.gov |
The amino groups at the C-2 and C-7 positions are critical functional moieties that can act as both hydrogen bond donors and acceptors, playing a vital role in molecular recognition and binding to biological targets. The C-2 amino group is a common feature in many biologically active benzothiazoles, and its functionalization is a key strategy for modulating activity. nih.gov
Modification of these amine groups, for example, through alkylation, acylation, or incorporation into larger substituents, can drastically alter a compound's binding affinity and selectivity. SAR studies on 2-aminobenzothiazole (B30445) derivatives have shown that the nature of the substituent on the amino group is crucial for activity. nih.gov For the this compound scaffold, these two amine groups offer multiple points for diversification. The C-7 amine, influenced by the adjacent nitro group, has a distinct chemical environment compared to the C-2 amine, allowing for selective modification and fine-tuning of molecular properties.
| Position | Type of Substitution | Potential Effect on Molecular Recognition | Research Finding |
| C-2 Amine | N-alkylation (e.g., benzyl) | Can introduce steric bulk and new hydrophobic interactions, potentially altering binding modes. | In a study of 6-chlorobenzothiazoles, an N-(4-nitrobenzyl) substituent at the C-2 amine position resulted in a compound with significant anticancer and anti-inflammatory activity. nih.gov |
| C-2 Amine | N-acylation | Forms an amide bond, which can act as a hydrogen bond acceptor and introduce a planar rigidifying element. | Benzothiazolamides have been prepared via cyclocondensation, showing antimicrobial and antifungal activity. nih.gov |
| C-7 Amine | Primary amine | Acts as a strong hydrogen bond donor, potentially anchoring the molecule in a binding pocket. | The presence of amine groups is known to influence interactions with biological targets like DNA or specific enzymes. researchgate.net |
| C-7 Amine | N-arylation | Introduces a large, aromatic substituent that can engage in π-stacking or other non-covalent interactions. | The properties of the benzothiazole moiety are strongly affected by the nature of substitutions. nih.gov |
Introducing additional substituents onto the benzene portion of the benzothiazole scaffold is a well-established strategy for optimizing drug-like properties. Halogens, alkyl, and alkoxy groups can modulate a compound's lipophilicity, electronic character, and steric profile, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity.
For example, the introduction of electron-withdrawing groups like halogens (F, Cl) or trifluoromethyl groups often improves antiproliferative activity. mdpi.com Conversely, electron-donating groups such as methoxy (-OCH3) can have varied effects, sometimes decreasing activity. mdpi.com SAR analyses have revealed that the position of these substituents is also critical. For instance, studies on benzothiazolylthiazolidin-4-ones showed that antibacterial activity depends on substituents on both the benzene and benzothiazole rings, with chloro and fluoro groups playing a significant role. nih.gov
| Substituent | Position | General Effect | Example from Literature |
| Halogen (Cl, F) | C-5, C-6 | Increases lipophilicity and can act as a hydrogen bond acceptor. Alters electronic properties. | Introduction of a 6-Cl substituent was shown to improve antibacterial activity in certain benzothiazole series. nih.gov |
| Alkyl (CH3) | C-5, C-6 | Adds steric bulk and increases lipophilicity. Can engage in hydrophobic interactions. | The presence of methyl groups at positions 4 or 6 had a modest but positive contribution to the activity of certain benzothiazolium salts. researchgate.net |
| Alkoxy (OCH3) | C-4, C-6 | Can act as a hydrogen bond acceptor and an electron-donating group. | In one study, the presence of an electron-donating methoxy group decreased the antiproliferative activity of a lead benzothiazole compound. mdpi.com |
Design Principles for Modulating Molecular Interactions based on SAR Data
The collective SAR data from studies on benzothiazole derivatives provide a set of guiding principles for the rational design of new analogues based on the this compound core. nih.govdocumentsdelivered.com
Optimizing Hydrogen Bonding: The C-2 and C-7 diamine groups are primary sites for hydrogen bonding. Rational design should focus on derivatizing these amines to introduce additional hydrogen bond donors or acceptors, or to add steric bulk that orients the core scaffold favorably within a target's binding site.
Enhancing Hydrophobic Interactions: The introduction of lipophilic groups, such as halogens or small alkyl chains, on the benzene ring can enhance binding affinity through hydrophobic interactions and improve cell membrane permeability. The position of these groups must be carefully selected to avoid steric clashes.
Scaffold Hopping and Hybridization: The benzothiazole nucleus can be linked to other pharmacophores to create hybrid molecules with potentially novel or dual modes of action. nih.gov For example, attaching another heterocyclic ring system to the C-2 amine is a common strategy to explore new chemical space.
Synthetic Accessibility and Diversification Strategies for SAR Exploration
The exploration of SAR for the this compound scaffold requires efficient and versatile synthetic strategies to generate a diverse library of analogues. The synthesis of substituted benzothiazoles typically involves the cyclization of a 2-aminothiophenol (B119425) derivative with an appropriate electrophile. pharmacyjournal.in
A general approach for diversifying the core structure could involve:
Synthesis of the Core: A key starting material would be a suitably substituted dinitro-thiophenol derivative, which can be cyclized and subsequently reduced to form the 2,7-diamine scaffold with the 4-nitro group intact. An alternative modern approach involves a one-pot, three-component reaction of a nitroarene, an alcohol, and elemental sulfur, promoted by an iron catalyst, to directly form 2-substituted benzothiazoles. organic-chemistry.org This method offers a sustainable route using readily available starting materials.
Diversification at C-2 Amine: The 2-amino group can be readily functionalized through reactions with a variety of electrophiles, including acyl chlorides, isocyanates, and aldehydes (via reductive amination), to introduce a wide range of substituents.
Diversification at C-7 Amine: Selective protection and deprotection strategies may be required to functionalize the C-7 amine independently of the C-2 amine, allowing for the synthesis of asymmetrically substituted derivatives.
Modification of the Benzene Ring: Starting from different substituted anilines allows for the introduction of various groups (halogens, alkyls, etc.) onto the benzene ring prior to the core benzothiazole synthesis.
These synthetic strategies enable a systematic exploration of the SAR, facilitating the identification of derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Advanced Research Applications of 4 Nitro 1,3 Benzothiazole 2,7 Diamine Frameworks
Exploration as Molecular Probes for Biological Target Identification and Mechanism Studies
The unique electronic structure of the 4-nitro-1,3-benzothiazole-2,7-diamine framework makes it a promising candidate for the development of molecular probes. The presence of strong electron-donating amino groups and an electron-withdrawing nitro group facilitates intramolecular charge transfer (ICT), a phenomenon that is often sensitive to the polarity of the local environment. nih.gov This environmental sensitivity is a key feature of many fluorescent probes used for biological imaging and sensing.
Benzothiazole (B30560) derivatives and related nitro-amino substituted heterocycles are frequently employed as fluorophores in probes designed for detecting specific analytes, from metal ions to biological macromolecules. researchgate.netnih.gov The fluorescence characteristics of such probes can change significantly upon interaction with a target analyte, leading to a detectable signal. Mechanisms such as Photoinduced Electron Transfer (PET) and Excited-State Intramolecular Proton Transfer (ESIPT) are often harnessed in the design of these molecular tools. researchgate.net For instance, a fluorescent probe based on 4-amino-7-nitro-2,1,3-benzoxadiazole (ANBD), a structurally related core, was developed for the detection of Hg2+ ions, exhibiting a 46-fold fluorescence enhancement upon binding. nih.gov Similarly, 4-nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (NBD-PZ) shows pH-dependent fluorescence, making it an effective tool for visualizing acidic organelles like lysosomes in living cells. nih.gov
By modifying the diamine groups of the this compound scaffold with specific recognition moieties, it is conceivable to create a new class of "turn-on" or "turn-off" fluorescent probes. These probes could be engineered to identify specific enzymes, nucleic acid structures, or other biomolecules, thereby aiding in the elucidation of their function and mechanism of action within complex biological systems.
| Probe Example | Core Structure | Sensing Application | Primary Mechanism |
| 4-Amino-7-nitro-2,1,3-benzoxadiazole (ANBD) Derivative | Benzoxadiazole | Hg2+ Detection nih.gov | Photoinduced Electron Transfer (PET) nih.gov |
| 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (NBD-PZ) | Benzoxadiazole | Live Cell Lysosome Visualization (pH sensing) nih.gov | pH-dependent fluorescence intensity nih.gov |
| 2-(2-hydroxyphenyl)benzothiazole (HBT) Derivative | Benzothiazole | Thiophenol Detection researchgate.net | Excited-State Intramolecular Proton Transfer (ESIPT) researchgate.net |
| Boronate Benzothiazole Coumarin (BC-BA) | Benzothiazole-Coumarin | Peroxynitrite Detection mdpi.com | Oxidation-induced fluorescence mdpi.com |
Development as Chemical Tools for Understanding Biological Pathways
Beyond simple detection, benzothiazole-based compounds are actively developed as chemical tools to modulate and study biological pathways. The benzothiazole scaffold is a core component in molecules designed to interact with specific biological targets, including enzymes crucial for cellular processes. nih.gov By inhibiting or activating these targets, researchers can investigate their role in complex signaling cascades and metabolic pathways.
For example, various benzothiazole derivatives have been synthesized and evaluated as inhibitors of protein kinases like VEGFR-2 and BRAF, which are pivotal in cancer progression. nih.gov A study identified a benzothiazole hybrid that inhibited these enzymes with IC50 values of 0.071 and 0.194 µM, respectively, and induced cell cycle arrest, demonstrating its potential as a tool to study cell proliferation pathways. nih.gov Furthermore, the core benzothiazole structure has been shown to affect a range of biological pathways in organisms, from the glycolytic pathway to the electron transfer chain, highlighting its broad potential for biological interrogation. researchgate.net
The this compound framework can serve as a versatile starting point for creating libraries of compounds. Through chemical modification, these derivatives could be tailored to interact with specific proteins or other cellular components. Such targeted molecules would enable researchers to dissect complex biological pathways, validate new drug targets, and better understand the molecular basis of diseases.
Potential in Materials Science and Organic Electronics (e.g., dyes, fluorescent probes)
In materials science, the benzothiazole nucleus is a valuable building block for organic electronic materials due to its electron-accepting nature and high photostability. mdpi.com When combined with electron-donating groups, it forms a classic donor-acceptor (D-A) structure, which is fundamental to the design of organic dyes, fluorescent materials, and semiconductors.
The this compound framework is an intrinsic D-A system. The two amino groups act as strong electron donors, while the nitro-substituted benzothiazole core functions as an electron acceptor. This architecture promotes strong intramolecular charge transfer, which typically results in intense absorption of light in the visible spectrum and significant solvatochromism, where the color and fluorescence properties change with the polarity of the solvent. nih.gov
These properties suggest several potential applications:
Dyes and Pigments: The strong light absorption characteristics make this framework suitable for developing novel colorants. Azo dyes based on amino-6-nitro-1,3-benzothiazole have been synthesized and noted for their good fastness properties in dyeing applications. isca.me
Fluorescent Probes and Markers: As discussed, the D-A structure is highly sensitive to its environment, making it an excellent platform for fluorescent probes. Benzothiadiazoles, which are structurally related, are widely used as fluorescent cores in sensing devices and biomarkers. mdpi.com
Organic Electronics: Donor-acceptor molecules based on benzothiadiazole are extensively used in organic light-emitting diodes (OLEDs), organic solar cells, and organic transistors. mdpi.com The electron-withdrawing nature of the benzothiadiazole unit helps to tune the electronic properties of the resulting materials. mdpi.com The this compound framework could similarly be incorporated into larger conjugated systems to create new materials for these advanced electronic applications.
| Derivative Family | Key Structural Feature | Application Area |
| 2,1,3-Benzothiadiazoles (BTDs) | Electron-accepting core mdpi.com | OLEDs, Organic Solar Cells, Fluorescent Sensors mdpi.com |
| Azo-substituted Benzothiazoles | Extended π-conjugation isca.me | Disperse Dyes for Textiles isca.me |
| π-Extended Benzothiazoles | Donor-Acceptor (D-A) Architecture | Organic Field-Effect Transistors (OFETs) |
| Coumarin-Benzothiazole Hybrids | ESIPT/ICT characteristics mdpi.com | Biological Fluorescent Probes mdpi.com |
Contribution to Green Chemistry through Efficient Synthesis Pathways
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of benzothiazole derivatives has been an active area for the application of these principles. researchgate.net Traditional synthesis methods often require harsh conditions, toxic reagents, or metal catalysts. researchgate.net
Modern, greener approaches to benzothiazole synthesis focus on improving efficiency and environmental compatibility. Key strategies include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields, as demonstrated in the condensation of ortho-aminothiophenol with fatty acids.
Use of Green Solvents: Replacing volatile organic compounds with environmentally benign solvents like water or ethanol (B145695), or performing reactions under solvent-free conditions.
Heterogeneous and Reusable Catalysts: Employing solid catalysts like SnP2O7 that can be easily recovered and reused for multiple reaction cycles without a loss of activity. mdpi.com
The most common route to the benzothiazole core is the condensation of a 2-aminobenzenethiol with compounds like aldehydes, acids, or nitriles. researchgate.netmdpi.com It is highly probable that a green synthesis for this compound could be developed by adapting these established eco-friendly protocols, thereby contributing to the advancement of sustainable chemical manufacturing.
Future Directions and Emerging Research Challenges for 4 Nitro 1,3 Benzothiazole 2,7 Diamine
Development of Novel and Sustainable Synthetic Methodologies
A primary challenge in the exploration of 4-nitro-1,3-benzothiazole-2,7-diamine is the development of efficient, scalable, and environmentally benign synthetic routes. Current methods for synthesizing substituted benzothiazoles often rely on multi-step processes that may involve harsh reagents and generate significant waste.
Future research should focus on:
Green Chemistry Approaches: The integration of green chemistry principles is paramount. This includes the use of recyclable nanocatalysts, such as nanocellulose-supported catalysts, which have shown promise in the synthesis of other heterocyclic systems like 1,2,4-triazoles. tandfonline.com Exploring aqueous reaction media or solvent-free conditions would also represent a major step towards sustainability.
Catalytic Systems: Investigating novel catalytic systems, potentially involving transition metals or organocatalysts, could offer milder reaction conditions and higher yields. For example, the synthesis of some benzothiazole (B30560) derivatives has been achieved through cyclocondensation reactions catalyzed by agents like ammonium (B1175870) chloride. nih.gov
A comparative table of potential synthetic strategies is presented below.
| Methodology | Potential Advantages | Research Focus |
| Multi-step Classical Synthesis | Well-established for related compounds. | Optimization of reaction conditions (temperature, solvent). researchgate.net |
| Catalytic Cyclocondensation | Potentially higher yields and milder conditions. | Screening of novel metal and organocatalysts. nih.gov |
| Nanocatalyst-Supported Synthesis | High efficiency, catalyst recyclability, environmentally benign. tandfonline.com | Development of a specific nanocatalyst for benzothiazole ring formation. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. | Adaptation of existing thermal methods to microwave irradiation. |
Integration of Advanced Computational Approaches for Predictive Design
Computational chemistry and in silico modeling are indispensable tools for accelerating the discovery and optimization of novel compounds. For this compound, these approaches can provide profound insights into its properties and potential applications before committing to resource-intensive laboratory synthesis.
Emerging research challenges include:
Predictive Docking and Simulation: While molecular docking and molecular dynamics simulations have been successfully used to predict the binding of benzothiazole derivatives to targets like the FOXM1 DNA-binding domain, similar studies for this compound are needed. nih.gov Such studies can help identify likely biological targets and predict binding affinities.
Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to calculate the electronic structure, reactivity, and spectral properties of the molecule. This is crucial for predicting its behavior in optoelectronic applications, where electron-donating (amino) and electron-withdrawing (nitro) groups play a key role. mdpi.com
QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models for a library of derivatives based on the this compound scaffold would enable the predictive design of molecules with enhanced biological activity or specific material properties.
Comprehensive Elucidation of Biological Target Interactions and Mechanisms
While the broader benzothiazole class is known for a wide range of biological activities, including anticancer and antimicrobial effects, the specific mechanisms of action for this compound are not well understood. mdpi.com A significant research effort is required to move beyond preliminary screening and achieve a deep mechanistic understanding.
Key areas for future investigation are:
Target Identification: Unbiased screening approaches, such as chemical proteomics, could identify the direct protein targets of the compound within cells.
Enzyme Inhibition Kinetics: For identified targets, detailed enzyme inhibition studies are necessary. Related benzothiazoles are known to inhibit enzymes like acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and bacterial DNA gyrase. nih.govnih.gov Determining if this compound acts on similar targets and elucidating its mode of inhibition (e.g., competitive, non-competitive) is critical.
Pathway Analysis: The nitro group on the benzothiazole ring can undergo bioreduction to form reactive intermediates that interact with cellular components. Investigating how this compound affects key cellular signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immunity, will be crucial.
| Potential Biological Target Class | Example from Related Compounds | Required Investigation |
| Kinases | Inhibition of cancer-related kinases. | Kinome-wide screening, IC50 determination. |
| Topoisomerases | Inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov | In vitro enzyme inhibition assays. |
| Neuro-enzymes | Dual inhibition of AChE and MAO-B. nih.gov | Assays for neurodegenerative disease-related enzymes. |
| Transcription Factors | Inhibition of oncogenic transcription factors like FOXM1. nih.gov | Electrophoretic mobility shift assays (EMSA), reporter gene assays. |
Exploration of New Application Domains Beyond Traditional Medicinal Chemistry
The unique electronic properties of this compound, arising from its combination of strong electron-donating diamine groups and a powerful electron-withdrawing nitro group, make it a compelling candidate for applications beyond pharmaceuticals.
Chemical Biology: Fluorescent small molecules are vital tools for visualizing cellular structures and processes. Related nitro-containing heterocyclic compounds, such as 4-nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (NBD-PZ), have been utilized as fluorescent probes for imaging acidic organelles like lysosomes in live cells due to their pH-dependent emission. nih.gov The potential for this compound to act as a novel fluorescent stain or sensor for specific cellular environments or analytes is a promising, yet unexplored, avenue of research.
Optoelectronics: The 2,1,3-benzothiadiazole (B189464) (BTD) core is a well-established building block for organic semiconductors used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). mdpi.com The strong donor-acceptor (D-A) character of BTD derivatives is key to their function. ossila.com The intrinsic D-A nature of this compound suggests it could be a valuable new monomer for the synthesis of low band-gap polymers for solar cells or as a component in novel light-emitting materials. ossila.com
| Application Domain | Underlying Principle | Potential Use Case |
| Chemical Biology | Intramolecular Charge Transfer (ICT) leading to environment-sensitive fluorescence. mdpi.comnih.gov | Development of novel fluorescent probes for live-cell imaging of organelles or ions. |
| Optoelectronics | Strong donor-acceptor (D-A) architecture for tuning electronic properties. ossila.com | Monomer for synthesizing organic semiconductors for solar cells or OLEDs. |
| Dyes and Pigments | Extended π-conjugation and charge-transfer bands. isca.me | Synthesis of novel azo dyes with specific color and fastness properties. |
Q & A
Q. What are the optimal synthetic routes for 4-nitro-1,3-benzothiazole-2,7-diamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves starting with 4-nitro-1,2-phenylenediamine, which is reacted with phosphorus pentasulfide (PS) under reflux in anhydrous ethanol to form the benzothiazole core. The nitro group is retained during cyclization, and the reaction is optimized by controlling temperature (90–110°C) and stoichiometry. Purification via recrystallization from DMSO/water mixtures ensures high purity . Alternative routes include diazotization and coupling reactions, where 4-nitro-1,3-benzenediamine is diazotized and coupled with resorcinol or other aromatic compounds in alkaline conditions to form azo derivatives . Yield improvements (>70%) are achieved by slow addition of reagents and pH adjustment during precipitation.
Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The amine protons (-NH) appear as broad singlets near δ 6.5–7.0 ppm, while aromatic protons in the benzothiazole ring resonate between δ 8.0–8.5 ppm. The nitro group’s electron-withdrawing effect deshields adjacent carbons, shifting their signals upfield .
- IR : Strong absorption bands at ~1520 cm (asymmetric NO stretch) and ~1340 cm (symmetric NO stretch) confirm the nitro group. N-H stretches appear at ~3350 cm.
- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C-NO ≈ 1.47 Å) and confirms planar geometry of the benzothiazole ring .
Q. What safety protocols are critical when handling nitro-containing precursors during synthesis?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with nitro intermediates, which may be mutagenic .
- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks from NO gases.
- Waste Disposal : Neutralize acidic/nitro-containing waste with sodium bicarbonate before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with Generalized Gradient Approximation (GGA) functionals (e.g., PW91) calculates frontier molecular orbitals. The nitro group lowers the LUMO energy (-1.8 eV), enhancing electrophilic reactivity at the 2-position. Hirshfeld charge analysis identifies the amine groups as nucleophilic sites. Solvent effects (e.g., DMSO) are modeled using the COSMO solvation model to predict tautomeric equilibria .
Q. What strategies enable selective reduction of the nitro group in this compound without disrupting the benzothiazole ring?
- Methodological Answer : Catalytic hydrogenation (H, 1 atm) with Pd/C in ethanol selectively reduces the nitro group to an amine at 25°C. Competitive adsorption on the catalyst surface favors nitro reduction over thiazole ring hydrogenolysis. Alternatively, sodium dithionite (NaSO) in aqueous NaOH (pH 10–12) reduces nitro to amine at 60°C with >90% selectivity .
Q. How do tautomeric equilibria and crystal packing influence the stability of this compound?
- Methodological Answer : X-ray diffraction reveals a keto-amine tautomer in the solid state, stabilized by intramolecular H-bonding between the 2-amine and nitro group. In solution (DMSO-d), dynamic NMR shows equilibration between keto-amine and enol-imine forms, with a ΔG of ~12 kcal/mol. Crystal packing analysis (Hirshfeld surfaces) identifies π-π stacking (3.5 Å) and C-H···O interactions as key stabilizers .
Q. What advanced functionalization methods are effective for modifying the benzothiazole core?
- Methodological Answer :
- Suzuki Coupling : Introduce aryl/heteroaryl groups at the 7-position using Pd(PPh)/KCO in DMF (100°C, 24 h).
- Click Chemistry : Azide-alkyne cycloaddition with Cu(I) catalysts adds triazole moieties to the 2-amine group, enhancing solubility for biological assays .
- Electrophilic Substitution : Nitration (HNO/HSO) at the 5-position occurs regioselectively due to the nitro group’s meta-directing effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
